Pyritinol-d10 Dihydrochloride Hydrate Pyritinol-d10 Dihydrochloride Hydrate
Brand Name: Vulcanchem
CAS No.: 1346601-09-9
VCID: VC0123485
InChI: InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2;
SMILES: CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O
Molecular Formula: C16H22N2O5S2
Molecular Weight: 396.542

Pyritinol-d10 Dihydrochloride Hydrate

CAS No.: 1346601-09-9

Cat. No.: VC0123485

Molecular Formula: C16H22N2O5S2

Molecular Weight: 396.542

* For research use only. Not for human or veterinary use.

Pyritinol-d10 Dihydrochloride Hydrate - 1346601-09-9

Specification

CAS No. 1346601-09-9
Molecular Formula C16H22N2O5S2
Molecular Weight 396.542
IUPAC Name 5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate
Standard InChI InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2;
Standard InChI Key ZYHCOKPYVZEDHM-ZWXHCUNOSA-N
SMILES CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator